3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
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Overview
Description
3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene derivative through Friedel-Crafts acylation, followed by methoxylation. The pyridine and oxane rings are then introduced through nucleophilic substitution reactions. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(2-hydroxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
- 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamine
- 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanoic acid
Uniqueness
What sets 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and stability, while the amide bond provides a site for further chemical modifications .
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIOIDXEFRYXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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